

# Application Notes and Protocols for the Chemical Synthesis of Cyclo(prolyltyrosyl)

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Compound of Interest		
Compound Name:	Cyclo(prolyltyrosyl)	
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### **Abstract**

Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or maculosin, is a naturally occurring cyclic dipeptide with a diketopiperazine structure. It is a secondary metabolite found in various fungi and bacteria and has garnered significant interest due to its diverse biological activities, including antibacterial, phytotoxic, and cytotoxic properties. Notably, Cyclo(prolyltyrosyl) has been shown to be involved in quorum sensing, a cell-to-cell communication mechanism in bacteria, and exhibits antifungal activity by targeting the [H+]ATPase Pma1 in the plasma membrane of fungi. These properties make it a compelling molecule for research in microbiology, natural product chemistry, and as a potential lead compound in drug discovery. This document provides a detailed protocol for the chemical synthesis of Cyclo(L-Pro-L-Tyr) via a solution-phase methodology, along with its characterization data and an overview of its biological signaling pathway.

### **Chemical Structure and Properties**



Property	Value	Reference
IUPAC Name	(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7, 8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione	
Common Names	Cyclo(L-Pro-L-Tyr), Maculosin	_
CAS Number	4549-02-4	_
Molecular Formula	C14H16N2O3	_
Molecular Weight	260.29 g/mol	_
Appearance	White solid	_
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.	

### **Experimental Protocols**

The synthesis of Cyclo(L-Pro-L-Tyr) is achieved through a two-step solution-phase synthesis. The first step involves the coupling of N-terminally protected L-proline with the methyl ester of L-tyrosine to form a linear dipeptide. The second step involves the deprotection of the N-terminal protecting group, followed by spontaneous intramolecular cyclization to yield the desired diketopiperazine.

## Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Pro-L-Tyr-OMe)

This protocol outlines the coupling of Boc-protected L-proline and L-tyrosine methyl ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.

#### Materials:

Boc-L-proline



- · L-tyrosine methyl ester hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4)
- Rotary evaporator
- Standard laboratory glassware

### Procedure:

- To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
- Add Boc-L-proline (1.0 eq) and HOBt (1.1 eq) to the reaction mixture.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.1 eq) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.



- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to obtain the protected linear dipeptide, Boc-L-Pro-L-Tyr-OMe.

### Step 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Tyr)

This part of the protocol describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.

#### Materials:

- Boc-L-Pro-L-Tyr-OMe (from Step 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Methanol
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Dissolve the purified Boc-L-Pro-L-Tyr-OMe (1.0 eq) in a solution of 50% TFA in DCM.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
- Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
- Dissolve the resulting residue in methanol and heat to reflux for 4-6 hours to induce cyclization.



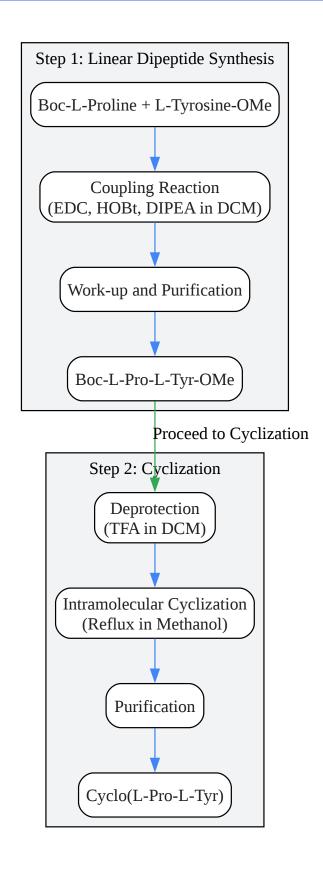
- Monitor the cyclization by TLC.
- After the reaction is complete, cool the solution and concentrate it under reduced pressure.
- Purify the crude Cyclo(L-Pro-L-Tyr) by recrystallization or flash column chromatography to yield the final product as a white solid.

**Characterization Data** 

Analysis	Data
<sup>1</sup> H NMR (400 MHz, MeOD), δH	7.03 (2H, d, J = 8.4 Hz), 6.69 (2H, d, J = 8.4 Hz), 4.36 (1H, m), 4.04 (1H, ddd, J = 10.8, 6.4, 1.6 Hz), 3.48–3.58 (1H, m), 3.05 (2H, ABqd, J = 12.0, 4.8 Hz), 2.05–2.11 (2H, m), 1.76–1.83 (2H, m)
<sup>13</sup> C NMR (100 MHz, MeOD), δC	170.8, 167.0, 157.7, 132.1 (2C), 127.6, 116.2 (2C), 60.1, 57.9, 45.9, 37.7, 29.4, 22.7
Mass Spectrometry (UHPLC/MS)	[M+H] <sup>+</sup> = 261.1235 - 261.1239

## Experimental Workflow and Signaling Pathway Diagrams

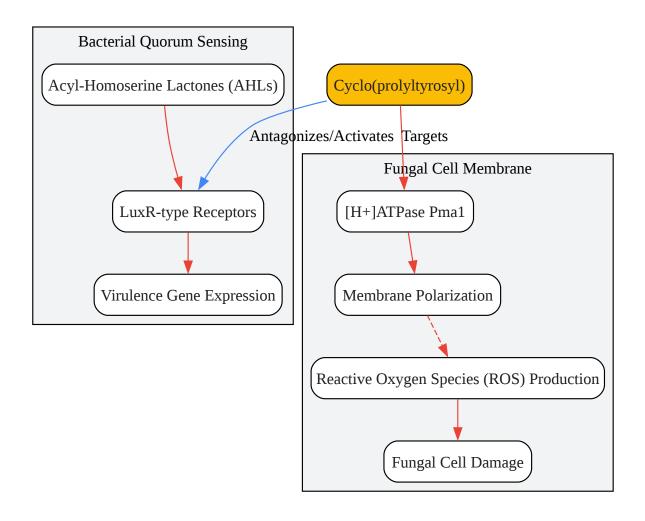




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Caption: Solution-phase synthesis workflow for Cyclo(L-Pro-L-Tyr).





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Caption: Biological signaling pathways affected by Cyclo(prolyltyrosyl).

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